molecular formula C12H10BrNO2S B103794 Benzenesulfonamide, N-(4-bromophenyl)- CAS No. 16468-97-6

Benzenesulfonamide, N-(4-bromophenyl)-

Cat. No. B103794
CAS RN: 16468-97-6
M. Wt: 312.18 g/mol
InChI Key: HHLFFQAEABRCOJ-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N-(4-bromophenyl)-” is a chemical compound with the molecular formula C12H10BrNO2S . It is also known as N-(4-bromophenyl)benzenesulfonamide .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been described in various studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides, which showed significant inhibitory effect against both cancer cell lines . Another study confirmed the structure of a similar compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, N-(4-bromophenyl)-” can be represented by the SMILES notation: BrC1=CC=C(NS(=O)(=O)C2=CC=CC=C2)C=C1 .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzenesulfonamide, N-(4-bromophenyl)-” are not detailed in the search results, benzenesulfonamide derivatives are known to have various biological activities, including antibacterial and anticancer effects .

Scientific Research Applications

Pharmacology: Anticancer and Antimicrobial Agent Synthesis

N-(4-Bromophenyl)benzenesulfonamide: has been utilized in the synthesis of new benzenesulfonamide derivatives with potential as anticancer and antimicrobial agents . These derivatives target carbonic anhydrase IX, a gene overexpressed in many solid tumors, making it a valuable target for novel antiproliferative drugs.

Material Science: Advanced Material Synthesis

In material science, N-(4-Bromophenyl)benzenesulfonamide is used in the synthesis of advanced materials. Its molecular structure allows for the creation of compounds with specific physical and chemical properties, which can be tailored for various industrial applications .

Chemical Synthesis: Intermediate for Complex Molecules

This compound serves as an intermediate in the chemical synthesis of more complex molecules. Its presence in the synthesis pathway is crucial for the formation of compounds with desired biological activities, such as those with antimicrobial properties .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, N-(4-Bromophenyl)benzenesulfonamide is used in enzyme inhibition studies to understand the interaction between enzymes and potential inhibitors. This is particularly important in the design of drugs that can modulate enzyme activity .

Industrial Applications: Specialty Chemical Manufacturing

Industrially, N-(4-Bromophenyl)benzenesulfonamide is involved in the manufacturing of specialty chemicals. These chemicals have specific applications in various industries, ranging from pharmaceuticals to advanced manufacturing processes .

Environmental Applications: Analytical Standard for Pollutant Detection

Lastly, N-(4-Bromophenyl)benzenesulfonamide can be used as an analytical standard in environmental studies to detect and quantify pollutants. Its stable molecular structure makes it an ideal reference compound for chromatographic analyses .

Mechanism of Action

N-(4-Bromophenyl)benzenesulfonamide, also known as Benzenesulfonamide, N-(4-bromophenyl)-, is a chemical compound with the molecular formula C12H10BrNO2S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Future Directions

While specific future directions for “Benzenesulfonamide, N-(4-bromophenyl)-” are not mentioned in the search results, the study of benzenesulfonamide derivatives as potential anticancer and antimicrobial agents suggests a promising direction for future research .

properties

IUPAC Name

N-(4-bromophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLFFQAEABRCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303623
Record name Benzenesulfonamide, N-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)benzenesulfonamide

CAS RN

16468-97-6
Record name 4'-Bromobenzenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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